molecular formula C12H17N3O2 B6352714 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane CAS No. 1097784-29-6

1-(4-Methyl-2-nitrophenyl)-1,4-diazepane

Cat. No.: B6352714
CAS No.: 1097784-29-6
M. Wt: 235.28 g/mol
InChI Key: VWXSMGZQRFRWML-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a 4-methyl-2-nitrophenyl group attached to the diazepane ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane typically involves the reaction of 4-methyl-2-nitroaniline with a suitable diazepane precursor under controlled conditions. One common method involves the use of a reductive amination reaction, where the nitro group is first reduced to an amine, followed by cyclization with a suitable aldehyde or ketone to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction step. The cyclization step can be optimized for higher yields and purity by controlling reaction temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(4-Methyl-2-nitrophenyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazepane ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1,4-diazepane: Similar structure but lacks the methyl group.

    1-(4-Methylphenyl)-1,4-diazepane: Similar structure but lacks the nitro group.

    1-(2-Nitrophenyl)-1,4-diazepane: Similar structure but with the nitro group in a different position.

Uniqueness

1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is unique due to the presence of both the methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the diazepane ring structure provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

1-(4-methyl-2-nitrophenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXSMGZQRFRWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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